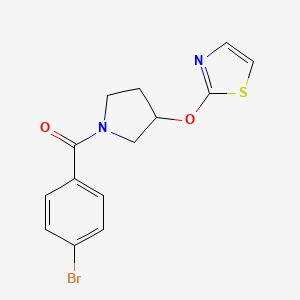
(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. The exact description of this compound is not available in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” are not explicitly mentioned in the sources I found .Aplicaciones Científicas De Investigación
Structural and Synthetic Studies
Isomorphism in Heterocyclic Analogs : Isomorphous structures related to heterocyclic compounds, showcasing the chlorine-methyl exchange rule and the challenges in detecting isomorphism due to disorder, highlight the importance of structural analysis in chemical research (Rajni Swamy et al., 2013).
Organotin(IV) Complexes : Synthesis and characterization of organotin(IV) complexes derived from semicarbazone and thiosemicarbazones, showing potential antibacterial activities and drug applications, demonstrate the relevance of such compounds in medicinal chemistry (Singh et al., 2016).
Biological and Pharmaceutical Research
Antimicrobial Activity : The synthesis and evaluation of antimicrobial activities of pyrazoline derivatives, suggesting the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
DFT and Docking Studies : Density Functional Theory (DFT) and docking studies on thiazolyl and thiophene derivatives reveal insights into structural optimization, bonding features, and antibacterial activity, highlighting the potential of computational methods in drug discovery (Shahana & Yardily, 2020).
Antioxidant Properties : Investigation of antioxidant properties of phenylmethanone derivatives, indicating their potential as effective antioxidants and radical scavengers, which could be beneficial in pharmaceutical applications (Çetinkaya et al., 2012).
Advanced Materials and Imaging
Low-Cost Emitters : The synthesis of imidazo[1,5-a]pyridine derivatives for the development of low-cost luminescent materials, showcasing the potential of such compounds in creating advanced materials with specific optical properties (Volpi et al., 2017).
PET Imaging Agents : Synthesis of PET imaging agents for potential use in diagnosing Parkinson's disease, illustrating the role of chemical synthesis in developing diagnostic tools for neurological conditions (Wang et al., 2017).
Mecanismo De Acción
Target of Action
The compound “(4-Bromophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsFor instance, the thiazole ring is known to be present in many potent biologically active compounds . Similarly, pyrrolidine derivatives have been associated with a wide range of biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit a broad range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Pyrrolidine derivatives also show diverse biological activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to modulation of their activity.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it interacts with enzymes involved in oxidative stress, it could influence the production of reactive oxygen species . If it targets neurotransmitter receptors, it could modulate neuronal signaling pathways.
Pharmacokinetics
The compound’s solubility and molecular weight could influence its bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole and pyrrolidine derivatives , the compound could potentially exert diverse effects, from modulating oxidative stress to altering neuronal signaling.
Propiedades
IUPAC Name |
(4-bromophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)13(18)17-7-5-12(9-17)19-14-16-6-8-20-14/h1-4,6,8,12H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVMOCLSFQDQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

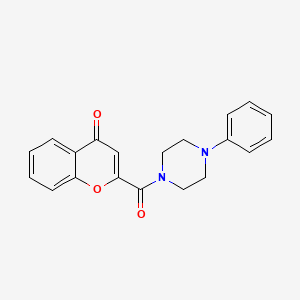
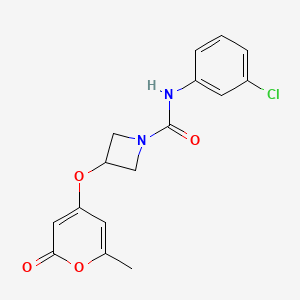
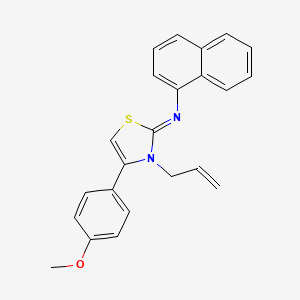
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
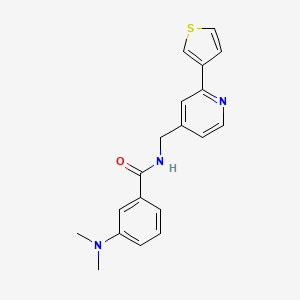



![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)
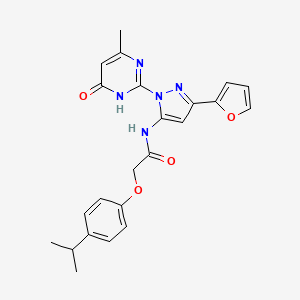
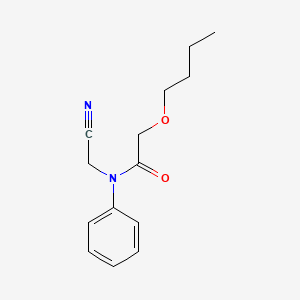
![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)